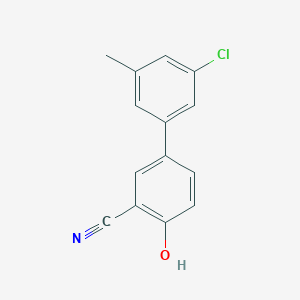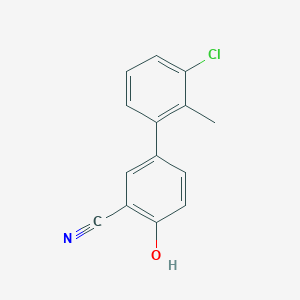
2-Cyano-5-(naphthalen-2-yl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-5-(naphthalen-2-yl)phenol, 95% (2-CN-5-NP) is a chemical compound of phenol and naphthalene with a 2-cyano substituent. It is a white crystalline solid at room temperature and has a melting point of 109 °C. 2-CN-5-NP has been extensively used in the synthesis of various organic compounds, as well as in the study of various biochemical and physiological processes.
Mécanisme D'action
2-Cyano-5-(naphthalen-2-yl)phenol, 95% is a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. The enzyme catalyzes the oxidation of 2-Cyano-5-(naphthalen-2-yl)phenol, 95% to form a reactive intermediate, which can then be further metabolized to form various metabolites. These metabolites can then be further metabolized to form other compounds, such as glucuronides and sulfates.
Biochemical and Physiological Effects
2-Cyano-5-(naphthalen-2-yl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. In addition, it has been shown to inhibit the activity of certain enzymes, including cytochrome P450. It has also been shown to have an effect on the expression of certain genes, as well as on signal transduction pathways.
Avantages Et Limitations Des Expériences En Laboratoire
2-Cyano-5-(naphthalen-2-yl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and can be synthesized in a relatively short amount of time. In addition, it is relatively non-toxic and has a low vapor pressure, making it suitable for use in a variety of laboratory settings. However, it is important to note that 2-Cyano-5-(naphthalen-2-yl)phenol, 95% is a strong oxidizing agent and should be handled with caution.
Orientations Futures
The use of 2-Cyano-5-(naphthalen-2-yl)phenol, 95% in the synthesis of various organic compounds, as well as in the study of biochemical and physiological processes, has been well established. However, there are still many potential applications that have yet to be explored. For example, 2-Cyano-5-(naphthalen-2-yl)phenol, 95% could be used in the synthesis of new drugs or in the study of novel biochemical pathways. In addition, it could be used to study the effects of environmental pollutants on living organisms. Furthermore, it could be used to develop new methods for the detection and quantification of various compounds. Finally, it could be used to study the effects of various drugs on the human body.
Méthodes De Synthèse
The synthesis of 2-Cyano-5-(naphthalen-2-yl)phenol, 95% involves the reaction of phenol with naphthalene in the presence of an oxidizing agent. The reaction is carried out in an inert atmosphere and typically requires the use of a strong base such as potassium hydroxide or sodium hydroxide. The reaction is usually carried out at a temperature of around 100 °C and a pressure of 1-2 atm. The reaction produces a white crystalline solid, which is then purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-Cyano-5-(naphthalen-2-yl)phenol, 95% has been widely used in the synthesis of various organic compounds, such as polymers, dyes, and pharmaceuticals. It has also been used in the study of various biochemical and physiological processes, such as enzyme inhibition, gene expression, and signal transduction. In addition, 2-Cyano-5-(naphthalen-2-yl)phenol, 95% has been used as a model compound for studies of organic reaction mechanisms.
Propriétés
IUPAC Name |
2-hydroxy-4-naphthalen-2-ylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO/c18-11-16-8-7-15(10-17(16)19)14-6-5-12-3-1-2-4-13(12)9-14/h1-10,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGDITFMYGTJTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684816 |
Source


|
| Record name | 2-Hydroxy-4-(naphthalen-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-(naphthalen-2-yl)benzonitrile | |
CAS RN |
1261964-01-5 |
Source


|
| Record name | 2-Hydroxy-4-(naphthalen-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














